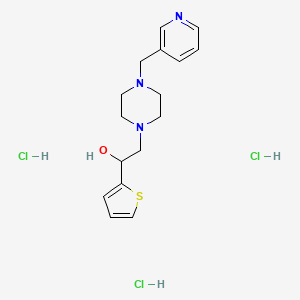
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a useful research compound. Its molecular formula is C16H24Cl3N3OS and its molecular weight is 412.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, a thiophene ring, and a pyridine substituent, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₃N₃S |
| Molecular Weight | 355.63 g/mol |
| CAS Number | 1040656-88-9 |
| Solubility | Soluble in water and common organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the piperazine ring through cyclization.
- Substitution reactions to introduce the pyridine and thiophene groups.
- Salt formation to yield the trihydrochloride form, enhancing solubility and stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging method. Results indicate that it possesses moderate antioxidant activity, comparable to known standards like Trolox . The presence of thiophene and piperazine moieties is believed to contribute to this activity by neutralizing free radicals.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have been reported to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have provided insights into the binding interactions between these compounds and enzyme active sites.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of piperazine derivatives found that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. This suggests that structural modifications can significantly impact biological efficacy .
Case Study 2: Neuroprotective Potential
In a neuroprotection study, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it reduced cell death significantly compared to control groups, highlighting its potential for further development in neuroprotective therapies .
特性
IUPAC Name |
2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.3ClH/c20-15(16-4-2-10-21-16)13-19-8-6-18(7-9-19)12-14-3-1-5-17-11-14;;;/h1-5,10-11,15,20H,6-9,12-13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQWCBMKJVCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC(C3=CC=CS3)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














